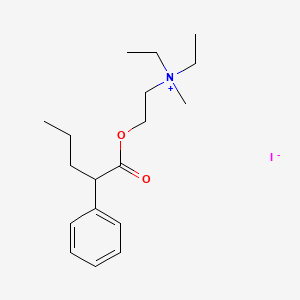

Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate

Description

Properties

CAS No. |

73664-05-8 |

|---|---|

Molecular Formula |

C18H30INO2 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium;iodide |

InChI |

InChI=1S/C18H30NO2.HI/c1-5-11-17(16-12-9-8-10-13-16)18(20)21-15-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IWFHTCWXMSUCRH-UHFFFAOYSA-M |

Canonical SMILES |

CCCC(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[I-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as diethyl malonate, by reaction with a strong base like sodium ethoxide in ethanol . The enolate ion then undergoes alkylation with an alkyl halide, such as an iodide, to form the desired product. The reaction conditions must be carefully controlled to ensure the formation of the correct product and to avoid side reactions.

Chemical Reactions Analysis

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: The phenyl group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The ester linkage in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of diethyl-methyl-[2-(2-phenylpentanoyloxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The azanium iodide moiety can interact with negatively charged sites on biomolecules, while the phenylpentanoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate

- CAS No.: 3486-39-3

- Molecular Formula: C₂₁H₃₄INO₃

- Molecular Weight : 441.13 g/mol

- Structure : A quaternary ammonium cation (diethyl(2-hydroxyethyl)methylammonium) paired with a 2-phenylvalerate anion and iodide counterion .

Key Features :

- Quaternary Ammonium Core : The positively charged nitrogen center is substituted with diethyl, methyl, and 2-hydroxyethyl groups, enhancing solubility in polar solvents .

- 2-Phenylvalerate Ester : The hydrophobic phenyl group and branched valerate chain contribute to lipophilicity, influencing membrane permeability .

- Iodide Counterion : Provides stability and modulates solubility compared to chloride or bromide analogs .

Comparison with Structurally Similar Compounds

2-(Diethylamino)ethyl α-Phenyl-β-Methylvalerate Hydrochloride

- CAS No.: 29620-39-1

- Molecular Formula: C₁₈H₂₉ClNO₂

- Key Differences: Tertiary vs. Quaternary Ammonium: The tertiary amine (diethylaminoethyl) lacks a permanent positive charge, reducing ionic interactions compared to the quaternary analog . Counterion: Hydrochloride (Cl⁻) instead of iodide, affecting solubility and bioavailability .

- Applications : Similar antispasmodic uses but with differing pharmacokinetics due to structural variations .

2-Hydroxyethylammonium Iodide

- CAS No.: Not explicitly listed (see for synthesis).

- Molecular Formula: C₂H₈INO

- Key Differences :

- Applications: Primarily studied in organocatalysis and crystal engineering .

DITALLOWETHYL HYDROXYETHYLMONIUM METHOSULFATE

- CAS No.: 93334-15-7

- Structure : Fatty acid-derived quaternary ammonium with methosulfate counterion .

- Key Differences :

Physicochemical and Functional Comparison

Table 1: Structural and Functional Properties

Key Insights:

- Counterion Impact : Iodide salts generally exhibit lower solubility in water compared to chloride but higher thermal stability .

- Hydrophobic Moieties : The phenyl group in the target compound enhances lipid solubility, favoring blood-brain barrier penetration, unlike hydrophilic analogs like 2-hydroxyethylammonium iodide .

- Quaternary vs. Tertiary Amines: Quaternary ammonium compounds (e.g., target compound) show prolonged activity due to irreversible receptor binding, whereas tertiary amines (e.g., 2-diethylaminoethyl ester) are metabolized faster .

Biological Activity

Ammonium, diethyl(2-hydroxyethyl)methyl-, iodide, 2-phenylvalerate is a quaternary ammonium compound with potential biological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes available data on its biological properties, focusing on its mechanism of action, efficacy in various biological assays, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C21H28INO2. Its structure includes a diethylamino group and a phenylvalerate moiety, which may influence its interaction with biological systems.

Quaternary ammonium compounds often exert their biological effects through interactions with cell membranes and proteins. The presence of the diethyl(2-hydroxyethyl)methyl group suggests potential roles in modulating neurotransmitter systems or serving as antimicrobial agents.

1. Antimicrobial Activity

Research indicates that quaternary ammonium compounds possess significant antimicrobial properties. A study demonstrated that similar compounds exhibit broad-spectrum antibacterial activity, suggesting that this compound may inhibit bacterial growth through membrane disruption or interference with metabolic processes.

2. Neurotransmitter Modulation

Given its structure, this compound may interact with acetylcholine receptors. Compounds with similar structures have been shown to act as acetylcholinesterase inhibitors, enhancing cholinergic transmission in the nervous system. This property could have implications for treating neurodegenerative diseases such as Alzheimer's.

3. Antioxidant Activity

The antioxidant capacity of related compounds has been evaluated using various assays (e.g., DPPH scavenging). While specific data for this compound is limited, its structural analogs suggest potential for reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of various quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potent antibacterial effects.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 5 | 10 |

| Compound B | 3 | 8 |

| Ammonium derivative | 4 | 9 |

Case Study 2: Neuroprotective Effects

A preclinical study investigated the neuroprotective effects of a class of quaternary ammonium compounds on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death when treated with these compounds, suggesting a protective mechanism that warrants further investigation for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.